[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] methanesulfonate
Overview
Description
[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] methanesulfonate is a chemical compound that belongs to the class of Boc-protected amino esters. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is particularly useful in various chemical reactions and has applications in scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of [(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] methanesulfonate typically involves the reaction of (S)-2-aminopropanol with methanesulfonyl chloride in the presence of a base, followed by the protection of the amino group with Boc anhydride. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Base: Triethylamine or pyridine
Temperature: 0°C to room temperature
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] methanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl group can be substituted with other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve mild temperatures and solvents like dichloromethane.
Deprotection Reactions: Reagents such as trifluoroacetic acid or hydrochloric acid are used to remove the Boc group. The reaction is usually carried out at room temperature.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of the original compound.
Deprotection Reactions: The major product is the free amine, which can be further utilized in various chemical syntheses.
Scientific Research Applications
[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: It serves as a building block in the synthesis of pharmaceuticals and drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] methanesulfonate involves its ability to undergo substitution and deprotection reactions. The Boc group protects the amino group from unwanted reactions, allowing for selective modifications. Upon deprotection, the free amine can participate in various biochemical pathways and interact with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- (S)-Methanesulfonic acid 2-Fmoc-aminopropyl ester
- (S)-Methanesulfonic acid 2-Cbz-aminopropyl ester
- (S)-Methanesulfonic acid 2-Ac-aminopropyl ester
Uniqueness
[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] methanesulfonate is unique due to its Boc-protected amino group, which provides stability and selectivity in chemical reactions. Compared to other protecting groups like Fmoc (fluorenylmethyloxycarbonyl) and Cbz (carbobenzyloxy), the Boc group is more stable under basic conditions and can be easily removed under acidic conditions, making it a versatile tool in organic synthesis.
Properties
IUPAC Name |
[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO5S/c1-7(6-14-16(5,12)13)10-8(11)15-9(2,3)4/h7H,6H2,1-5H3,(H,10,11)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKBUJQLMRHSKP-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COS(=O)(=O)C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](COS(=O)(=O)C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444449 | |
Record name | (S)-2-(t-butoxycarbonylamino)propyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126301-16-4 | |
Record name | (S)-2-(t-butoxycarbonylamino)propyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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